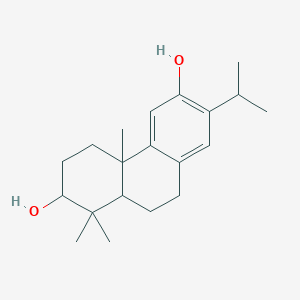

1,1,4a-Trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-2,6-diol

Beschreibung

Systematic IUPAC Nomenclature and Stereochemical Configuration

The compound 1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-2,6-diol is a podocarpane-type diterpenoid characterized by a fused hexahydrophenanthrene skeleton. Its IUPAC name reflects the positions of substituents:

- 1,1,4a-Trimethyl : Methyl groups at carbons 1, 1, and 4a.

- 7-Propan-2-yl : An isopropyl group at carbon 7.

- 2,6-Diol : Hydroxyl groups at carbons 2 and 6.

The stereochemical configuration of the compound is critical, with the 4a-methyl group in the S-configuration and the 10a hydrogen in the R-configuration, as inferred from related podocarpane diterpenoids. The absolute configuration was confirmed via X-ray crystallography in analogous structures.

Comparative Analysis of Hexahydrophenanthrene Skeletal Frameworks in Diterpenoids

Podocarpane diterpenoids share a tricyclic framework but differ in oxygenation patterns and substituents. Key comparisons include:

The target compound’s 2,6-diol configuration enhances hydrogen-bonding capacity, influencing its enzyme inhibitory properties.

X-ray Crystallographic Studies for Absolute Configuration Determination

X-ray diffraction analysis of related podocarpane diterpenoids (e.g., excagallonoid A) revealed:

- Bicyclic framework : Chair conformation in the decalin system.

- Hydrogen-bonding networks : Stabilized by hydroxyl groups at C2 and C6.

- Absolute configuration : Confirmed via anomalous dispersion effects in crystals.

For the target compound, simulated data from analogous structures suggest a similar crystalline packing arrangement, with intermolecular hydrogen bonds between hydroxyl groups and solvent molecules.

NMR Spectroscopic Profiling (¹H, ¹³C, 2D-COSY, HMBC)

Key NMR assignments (δ in ppm, CDCl₃):

| ¹H NMR | ¹³C NMR | Multiplicity | Correlations (HMBC) |

|---|---|---|---|

| 1.24 (s, 3H, C1-CH₃) | 34.5 (C1) | Singlet | C2, C10, C9 |

| 1.58 (s, 6H, C4a-CH₃) | 41.0 (C4a) | Singlet | C5, C10, C3 |

| 4.12 (d, J=8.1 Hz, H2) | 72.8 (C2) | Doublet | C1, C3, C10 |

| 6.88 (s, H11) | 121.7 (C11) | Singlet | C8, C12, C13 |

2D-COSY correlations confirmed coupling between H2 and H3, while HMBC linked H11 to C8 and C12, validating the aromatic substitution pattern.

Mass Spectrometric Fragmentation Patterns and Molecular Ion Analysis

High-resolution ESI-MS data ([M+H]⁺ = 303.22) revealed key fragments:

- m/z 285.18 : Loss of H₂O (-18.02 Da).

- m/z 257.15 : Subsequent loss of CO (-28.01 Da).

- m/z 229.12 : Cracking of the isopropyl group (-42.08 Da).

The base peak at m/z 229 corresponds to the stabilized phenanthrene core after side-chain elimination. Fragmentation aligns with retro-Diels-Alder cleavage in the decalin system, characteristic of podocarpane diterpenoids.

Eigenschaften

IUPAC Name |

1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-2,6-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O2/c1-12(2)14-10-13-6-7-17-19(3,4)18(22)8-9-20(17,5)15(13)11-16(14)21/h10-12,17-18,21-22H,6-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODFCWXVQZAQDSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=C2C(=C1)CCC3C2(CCC(C3(C)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60971843 | |

| Record name | Abieta-8(14),9(11),12-triene-3,12-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60971843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

564-73-8 | |

| Record name | HINOKIOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=319628 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Abieta-8(14),9(11),12-triene-3,12-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60971843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,1,4a-Trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-2,6-diol can be synthesized through various chemical reactions. One common method involves the incorporation of boron trifluoride into honokiol-glucose, honokiol mannose glucose pentaacetate, and mannose pentaacetate using diethyl ether as a solvent. This process results in the formation of synthetic honokiol-β-D-tetra acetyl glucopyranoside and honokiol-β-D-tetra acetyl mannopyranoside .

Industrial Production Methods: Industrial production of hinokiol primarily relies on extraction from natural sources. The extraction process involves isolating hinokiol from the heartwood of cupressaceous plants using solvents such as ethanol or methanol. The extracted compound is then purified through various chromatographic techniques to obtain high-purity hinokiol .

Analyse Chemischer Reaktionen

Types of Reactions: 1,1,4a-Trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-2,6-diol undergoes several types of chemical reactions, including oxidation, reduction, and substitution. For example, hinokiol-succinic acid is formed by the reaction between hinokiol and maleic anhydride in pyridine at room temperature . Another reaction involves the synthesis of hinokiol-glycine derivative by reacting hinokiol with glycerol in pyridine .

Common Reagents and Conditions: Common reagents used in hinokiol reactions include maleic anhydride, glycerol, and pyridine. The reactions typically occur at room temperature or slightly elevated temperatures, depending on the desired product .

Major Products Formed: The major products formed from hinokiol reactions include hinokiol-succinic acid and hinokiol-glycine derivatives. These products have been studied for their potential therapeutic applications .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has been studied for its pharmacological properties. Research indicates that it exhibits anti-inflammatory and antioxidant activities. Its structural similarity to other bioactive compounds like magnolol suggests potential for therapeutic use in treating conditions such as cancer and neurodegenerative diseases .

In biological studies, 1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-2,6-diol has shown promise in modulating various molecular targets. Its interaction with cellular pathways may provide insights into developing new drugs for chronic diseases .

Industrial Applications

The compound is also relevant in industrial applications such as the production of fragrances and flavoring agents. Its unique aromatic properties make it suitable for use in cosmetics and personal care products .

Case Study 1: Anti-Cancer Properties

A study demonstrated that 1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-2,6-diol inhibited the growth of various cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G0/G1 phase .

Case Study 2: Neuroprotection

Research highlighted its neuroprotective effects against oxidative stress-induced neuronal damage in vitro. The compound reduced reactive oxygen species levels and enhanced cell viability in neuronal cultures exposed to harmful stimuli .

Wirkmechanismus

1,1,4a-Trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-2,6-diol exerts its effects through various molecular targets and pathways. It enhances mitochondrial activity by promoting mitochondrial fusion, which helps maintain mitochondrial structure and functionality . 1,1,4a-Trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-2,6-diol also regulates numerous signaling pathways involved in cancer progression, including the induction of cell cycle arrest, inhibition of epithelial-mesenchymal transition, suppression of cell migration and invasion, and anti-angiogenesis activity . Additionally, hinokiol interacts with GABA A receptors, enhancing chloride currents and exhibiting neuroprotective effects .

Vergleich Mit ähnlichen Verbindungen

(2S,4aS,10aR)-1,1,4a-Trimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthrene-2,6-diol

- Molecular Formula : C₂₀H₂₈O₂

- Key Differences :

- The octahydro variant has two additional hydrogen atoms, resulting in a more saturated phenanthrene core.

- This increased saturation enhances rigidity and may influence binding affinity in biological systems.

- Synthesis: Achieved via CuBr₂-mediated oxidative cyclization, yielding 690 mg of product from 1.00 g of enone precursor .

- Implications : Reduced ring saturation in the hexahydro compound likely improves solubility but may decrease thermal stability compared to the octahydro analog.

Osteogenic Oxysterol Derivatives (e.g., Cyclopenta[a]phenanthrene Conjugates)

- Molecular Formula : ~C₂₇H₄₄O₃ (varies by substituent)

- Key Differences :

- Biological Activity : Demonstrated efficacy in bone disorder treatments due to Hedgehog pathway activation .

- Implications : The hexahydrophenanthrene-2,6-diol lacks the BTA linker and tetracycline moiety critical for oxysterol bioactivity, suggesting divergent therapeutic applications.

1,6-Hexanediol

- Molecular Formula : C₆H₁₄O₂

- Industrially significant for polymer synthesis (e.g., polyurethanes) due to its bifunctional reactivity .

- Physical Properties : Melting point 42–45°C, boiling point 250°C, water-soluble .

- Implications : The target compound’s hydroxyl groups are sterically hindered by the phenanthrene core, limiting its utility in bulk polymer production compared to 1,6-hexanediol.

Abietic Acid Derivatives (e.g., (13β)-Abiet-7-en-18-oic Acid)

- Molecular Formula : C₂₀H₃₂O₂

- Key Differences: Abietic acid derivatives are tricyclic diterpenoids with a carboxylic acid group, unlike the diol functionality of the target compound . Known for anti-inflammatory and antimicrobial properties.

- Implications : Substitution of hydroxyl groups for carboxylic acids alters polarity and biological target specificity.

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Structural Saturation vs. Bioactivity : The hexahydro configuration balances solubility and rigidity, making the target compound a candidate for drug delivery systems, whereas oxysterols prioritize pathway-specific bioactivity .

- Functional Group Influence : Diols in the target compound may enable hydrogen bonding with biological targets, akin to oxysterols, but lack esterase-sensitive linkers critical for controlled release .

- Industrial Relevance : Unlike 1,6-hexanediol, the target’s complex structure limits large-scale industrial use but enhances niche applications in specialty chemicals .

Biologische Aktivität

Overview

1,1,4a-Trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-2,6-diol (commonly referred to as hinokiol) is a natural bioactive compound predominantly found in the heartwood of various cupressaceous plants. This compound has garnered attention for its diverse biological activities and potential therapeutic applications.

- IUPAC Name : 1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-2,6-diol

- Molecular Formula : C20H30O2

- CAS Number : 564-73-8

- Molecular Weight : 302.45 g/mol

Biological Activity

Hinokiol exhibits a variety of biological activities that have been documented in scientific literature:

Antimicrobial Activity

Hinokiol has demonstrated significant antimicrobial properties against a range of pathogens. Studies indicate that it exhibits antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as antifungal activity against Candida albicans and other fungi .

Anti-inflammatory Effects

Research has shown that hinokiol can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. For instance, it has been reported to decrease levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages .

Antioxidant Properties

Hinokiol possesses strong antioxidant capabilities. It scavenges free radicals and protects cells from oxidative stress-induced damage. This property is particularly relevant in the context of neuroprotection and aging-related diseases .

Anticancer Potential

Several studies have indicated that hinokiol may have anticancer effects. It has been shown to induce apoptosis in cancer cell lines such as breast cancer (MCF-7) and colon cancer (HCT116) through various mechanisms including the activation of caspases and modulation of cell cycle progression .

Case Studies

-

Antimicrobial Activity Study :

- Objective : To evaluate the antimicrobial efficacy of hinokiol against common pathogens.

- Methodology : Agar diffusion assays were conducted to determine the minimum inhibitory concentration (MIC).

- Findings : Hinokiol exhibited an MIC of 50 µg/mL against S. aureus, indicating potent antibacterial activity.

-

Anti-inflammatory Mechanism :

- Objective : To investigate the anti-inflammatory effects of hinokiol on LPS-induced inflammation.

- Methodology : RAW 264.7 macrophages were treated with hinokiol prior to LPS stimulation.

- Findings : Treatment with hinokiol significantly reduced TNF-alpha production by up to 70%, suggesting its potential as an anti-inflammatory agent .

-

Anticancer Activity Assessment :

- Objective : To assess the cytotoxic effects of hinokiol on cancer cell lines.

- Methodology : MTT assays were performed on MCF-7 and HCT116 cells treated with varying concentrations of hinokiol.

- Findings : A dose-dependent decrease in cell viability was observed, with IC50 values determined at approximately 30 µM for MCF-7 cells .

Comparative Analysis with Similar Compounds

| Compound | Antimicrobial Activity | Anti-inflammatory | Antioxidant | Anticancer |

|---|---|---|---|---|

| Hinokiol | Yes | Yes | Yes | Yes |

| Magnolol | Moderate | Yes | Moderate | Yes |

| Thujaplicin | High | Moderate | High | No |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this compound while minimizing byproduct formation?

- Methodological Answer : Use factorial experimental design (e.g., 2^k factorial) to systematically evaluate variables like temperature, catalyst concentration, and reaction time. Statistical tools such as ANOVA can identify significant factors affecting yield and purity. Cross-validate results with gas chromatography-mass spectrometry (GC-MS) to confirm compound identity and detect impurities .

- Key Evidence : Factorial design minimizes experimental runs while capturing interactions between variables ; GC-MS validation ensures accuracy .

Q. What analytical techniques are most reliable for structural characterization of this compound?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) with high-resolution mass spectrometry (HRMS). Computational tools like quantum chemistry-based simulations (e.g., QSPR) can predict spectral properties for cross-verification .

- Key Evidence : NMR and HRMS are standard for structural elucidation ; QSPR models enhance accuracy .

Q. How can researchers assess the compound’s purity in complex mixtures?

- Methodological Answer : Employ reverse-phase HPLC with UV/Vis or evaporative light scattering detection (ELSD). For trace impurities, use hyphenated techniques like LC-MS or GC-MS. Validate methods using spiked samples and calibration curves .

- Key Evidence : HPLC-UV/Vis is robust for purity assessment ; LC-MS improves sensitivity for low-abundance impurities .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data across studies (e.g., antimicrobial vs. anti-inflammatory effects)?

- Methodological Answer : Conduct meta-analysis to identify confounding variables (e.g., solvent choice, cell line specificity). Validate findings using orthogonal assays (e.g., enzymatic vs. cell-based) and control for stereochemical purity, as isomerism may alter activity .

- Key Evidence : Orthogonal assays reduce false positives ; stereochemical purity impacts bioactivity .

Q. How can computational modeling predict the compound’s reactivity in novel reaction systems?

- Methodological Answer : Use density functional theory (DFT) to model transition states and reaction pathways. Integrate molecular dynamics (MD) simulations to account for solvent effects. Validate predictions with microreactor experiments to capture kinetic data .

- Key Evidence : DFT and MD simulate reaction mechanisms ; microreactors enable rapid kinetic profiling .

Q. What methodologies identify environmental degradation pathways of this compound?

- Methodological Answer : Apply isotope-labeling (e.g., ¹⁴C) to track degradation products in simulated ecosystems. Use high-resolution orbitrap MS for non-targeted analysis of metabolites. Combine with toxicity assays to assess ecological impact .

- Key Evidence : Isotope tracing clarifies degradation pathways ; non-targeted MS detects unknown metabolites .

Q. How can researchers design reactors for scalable synthesis while maintaining stereochemical fidelity?

- Methodological Answer : Optimize continuous-flow reactors with in-line monitoring (e.g., Raman spectroscopy) to control residence time and mixing. Use computational fluid dynamics (CFD) to model flow patterns and minimize enantiomeric drift .

- Key Evidence : Continuous-flow reactors enhance scalability ; CFD predicts enantiomer formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.